

Application Notes: Measuring Brequinar-d3 Target Engagement in Cells

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Compound of Interest		
Compound Name:	Brequinar-d3	
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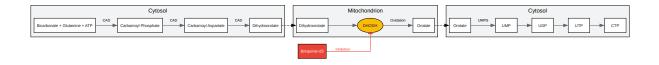
Introduction

Brequinar is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] By blocking this enzyme, Brequinar depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cells like cancer cells.[1][4] **Brequinar-d3**, a deuterated version of the molecule, is often used in research settings. Measuring the direct interaction, or "target engagement," of **Brequinar-d3** with DHODH within a cellular environment is crucial for understanding its mechanism of action, confirming its cellular potency, and guiding the development of effective therapeutic strategies. [5][6] These notes provide detailed protocols for several robust methods to quantify **Brequinar-d3** target engagement in cells.

De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines is a fundamental metabolic pathway.[7] It begins with simple molecules like bicarbonate and aspartate and proceeds through a series of enzymatic steps to produce uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[8][9] DHODH catalyzes the oxidation of dihydroorotate to orotate, a critical step that is coupled to the mitochondrial electron transport chain.[3][9] Inhibition of DHODH by Brequinar directly blocks this conversion, leading to an accumulation of the substrate dihydroorotate and a depletion of downstream products.[10]





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Caption: De Novo Pyrimidine Biosynthesis Pathway and **Brequinar-d3** Inhibition.

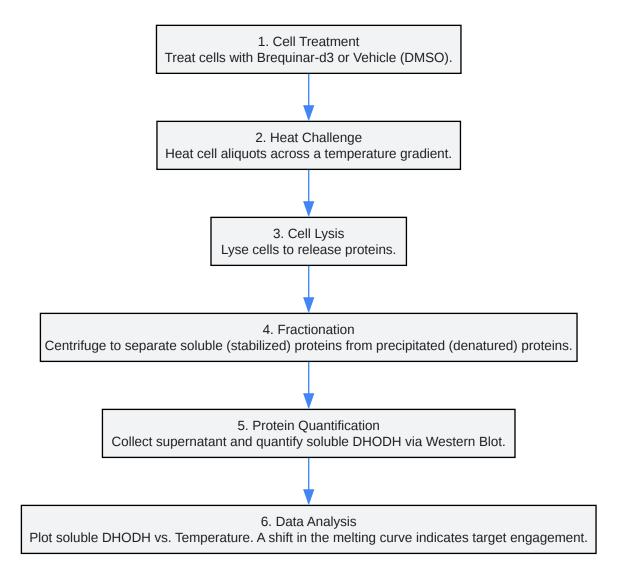
Methods and Protocols

Several methods can be employed to measure the target engagement of **Brequinar-d3** with DHODH in a cellular context. The primary methods detailed here are the Cellular Thermal Shift Assay (CETSA), a fluorescence-based DHODH activity assay, and a downstream biomarker analysis via a uridine rescue experiment.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that directly assesses the binding of a drug to its target protein in intact cells.[5][11] The principle is based on ligand-induced thermal stabilization; when **Brequinar-d3** binds to DHODH, the resulting protein-ligand complex becomes more resistant to heat-induced denaturation.[6][12]





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Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

- Cell Culture and Treatment:
 - Seed cells (e.g., HCT-116, K562) in sufficient quantity for the experiment and grow to 70-80% confluency.
 - Treat the cells with the desired concentration of Brequinar-d3 (e.g., 10x the IC50) or vehicle control (DMSO) for 1-2 hours at 37°C.
- Heat Challenge:

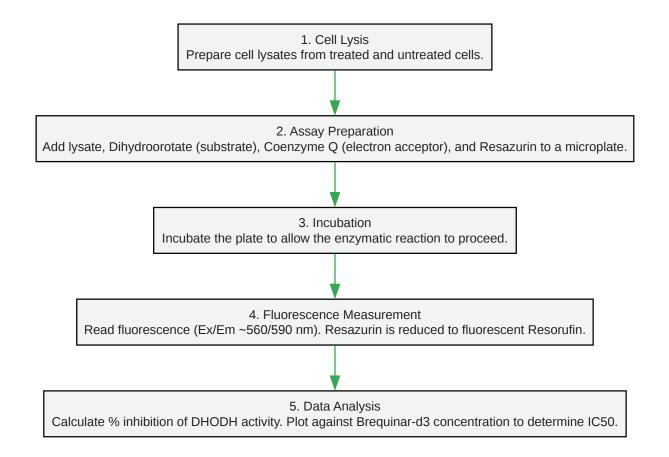


- Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
- Aliquot the cell suspension (e.g., 50-100 μL per tube) into PCR tubes.
- Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) using a thermocycler. Include an unheated control (37°C).
- Immediately cool the tubes on ice for 3 minutes.[11]
- Cell Lysis and Fractionation:
 - Lyse the cells by adding a suitable lysis buffer and incubating on ice, or by subjecting them to three rapid freeze-thaw cycles.
 - Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x
 g) for 20 minutes at 4°C.[11]
- Protein Quantification and Analysis:
 - Carefully collect the supernatant, which contains the soluble protein fraction.
 - Determine the protein concentration of each sample using a BCA or Bradford assay.
 - Normalize the protein amounts and analyze the samples by SDS-PAGE followed by Western blotting using a primary antibody specific for DHODH.
 - Quantify the band intensities using densitometry.
- Data Interpretation:
 - Plot the normalized band intensity (representing soluble DHODH) against the temperature for both vehicle- and Brequinar-d3-treated samples.
 - A rightward shift in the melting curve for the Brequinar-d3-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.

Fluorescence-Based DHODH Activity Assay



This method measures the enzymatic activity of DHODH in cell lysates. Inhibition of this activity by **Brequinar-d3** provides a direct measure of target engagement. One common approach uses a redox-sensitive dye like resazurin, which becomes fluorescent upon reduction.[13] In the DHODH-catalyzed reaction, electrons are transferred to an acceptor, which can then reduce the dye.



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Caption: Fluorescence-Based DHODH Activity Assay Workflow.

- Cell Lysate Preparation:
 - Culture cells and treat with various concentrations of Brequinar-d3 for a predetermined time.
 - Harvest cells, wash with cold PBS, and lyse them in a suitable buffer to release cellular contents, including mitochondria where DHODH is located.[14]

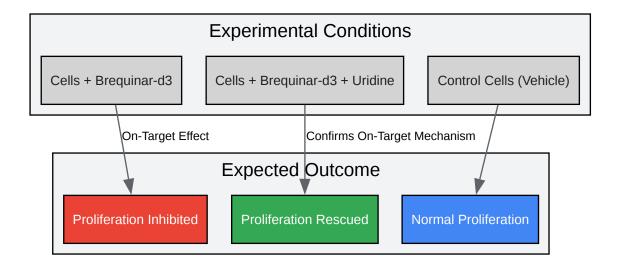


- Clarify the lysate by centrifugation and determine the total protein concentration.
- Enzymatic Reaction:
 - In a 96-well or 384-well plate, add the reaction buffer, the substrate dihydroorotate, an electron acceptor (e.g., Coenzyme Q10 or DCPIP), and the resazurin dye.[13][15]
 - Add a standardized amount of cell lysate to each well to initiate the reaction. Include controls with no lysate (background) and no inhibitor (maximum activity).
 - Incubate the plate at 37°C for 30-60 minutes, protected from light.
- Fluorescence Reading and Data Analysis:
 - Measure the fluorescence intensity using a plate reader (Excitation ~560 nm, Emission ~590 nm).
 - Subtract the background fluorescence from all readings.
 - Calculate the percent inhibition for each Brequinar-d3 concentration relative to the vehicle control.
 - Plot the percent inhibition against the log of the Brequinar-d3 concentration and fit the data to a dose-response curve to determine the IC50 value.

Downstream Biomarker and Uridine Rescue Assay

This functional assay indirectly confirms on-target DHODH inhibition by observing its downstream cellular effects. Since Brequinar blocks the de novo pyrimidine synthesis pathway, treated cells become dependent on the pyrimidine salvage pathway.[10] Supplementing the culture medium with uridine, a key component of the salvage pathway, should rescue the anti-proliferative effects of Brequinar if the drug is acting on-target.[16][17]





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Caption: Logic of the Uridine Rescue Experiment.

- · Cell Seeding:
 - Seed cells in a 96-well plate at a density that allows for logarithmic growth over the experimental period (e.g., 72 hours).
- Compound Treatment:
 - Prepare serial dilutions of Brequinar-d3.
 - \circ Prepare a second set of identical dilutions that are supplemented with a final concentration of uridine (typically 50-100 μ M).[10][18]
 - Treat the cells with:
 - Vehicle control (DMSO).
 - Uridine only.
 - Brequinar-d3 serial dilutions.
 - **Brequinar-d3** serial dilutions + uridine.



- · Incubation and Viability Measurement:
 - Incubate the plate for 72 hours under standard cell culture conditions.
 - Measure cell viability using a standard method such as MTT, WST-1, or CellTiter-Glo assay.[18]
- Data Analysis:
 - Calculate cell viability as a percentage relative to the vehicle control.
 - Plot two dose-response curves: one for Brequinar-d3 alone and one for Brequinar-d3 with uridine.
 - A significant rightward shift in the IC50 curve in the presence of uridine confirms that the anti-proliferative effect of **Brequinar-d3** is due to the inhibition of DHODH and the subsequent pyrimidine depletion.[19]

Quantitative Data Summary

The following tables summarize typical quantitative data for Brequinar obtained from various cellular assays. These values can serve as a reference for expected experimental outcomes.

Table 1: In Vitro and Cellular Potency of Brequinar



Parameter	Target/Cell Line	Value	Reference(s)
IC50 (Enzymatic)	Human DHODH	5.2 nM	[20]
IC50 (Enzymatic)	Human DHODH	~20 nM	[21]
IC50 (Enzymatic)	Human DHODH	10 nM	[22]
IC50 (Enzymatic)	L1210 DHODH	5-8 nM	[23]
IC50 (Cell Proliferation)	HCT-116	4.4 nM	[2]
IC50 (Cell Proliferation)	A-375	0.59 μΜ	[20]
IC50 (Cell Proliferation)	A549	4.1 μΜ	[20]
EC50 (Antiviral)	EV71	82.40 nM	[24]

Table 2: Comparison of Target Engagement Methodologies

Method	Principle	Key Output	Throughput	Directness
CETSA	Ligand-induced thermal stabilization	Change in melting temperature (ΔTm)	Low to Medium	Direct Biophysical
Fluorescence Assay	Enzymatic activity measurement	IC50 value	High	Direct Functional
Uridine Rescue	Reversal of phenotype	Shift in cellular IC50	High	Indirect Functional
Metabolomics	Substrate accumulation (DHO)	Fold-change in metabolite levels	Medium	Direct Biomarker



These protocols provide a comprehensive framework for researchers to robustly measure and validate the target engagement of **Brequinar-d3** in a cellular context, providing critical insights for drug development and mechanistic studies.

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